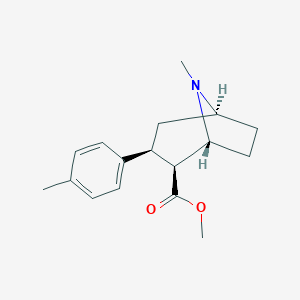![molecular formula C26H26ClN3O4 B237593 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide, commonly known as CBP-307, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
CBP-307 has been shown to modulate dopamine signaling in the brain, leading to changes in synaptic plasticity and neuronal activity. In addition, CBP-307 has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBP-307 is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, CBP-307 has relatively low potency compared to other dopamine receptor antagonists, which may limit its efficacy in certain applications. In addition, the pharmacokinetic properties of CBP-307 are not well understood, which may affect its suitability for clinical development.
Direcciones Futuras
Future research on CBP-307 should focus on elucidating its pharmacokinetic properties and optimizing its potency and selectivity for the dopamine D3 receptor. In addition, further preclinical studies are needed to evaluate the efficacy of CBP-307 in various neuropsychiatric disorders and to identify potential side effects and safety concerns. Finally, clinical trials are needed to determine the safety and efficacy of CBP-307 in humans.
Métodos De Síntesis
CBP-307 is a synthetic compound that can be prepared using a multi-step process. The synthesis starts with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This compound is then reacted with 4-aminophenyl-3,4-dimethoxybenzoic acid to form CBP-307.
Aplicaciones Científicas De Investigación
CBP-307 has been extensively studied in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. In animal models, CBP-307 has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior.
Propiedades
Fórmula molecular |
C26H26ClN3O4 |
|---|---|
Peso molecular |
480 g/mol |
Nombre IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-10-22(11-9-21)29-13-15-30(16-14-29)26(32)18-3-6-20(27)7-4-18/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
Clave InChI |
HUOCRQXVYFZEPQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)
![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)